Benzoic acid, 2-nitroso-, methyl ester
Description
Significance of Aryl Nitroso Compounds in Modern Organic Chemistry Research
Aryl nitroso compounds are recognized for their versatile reactivity, acting as both electrophiles and nucleophiles. This dual nature makes them valuable intermediates in the synthesis of a wide array of nitrogen and oxygen-containing heterocyclic compounds. The nitroso group's reactivity is attributed to the polarization of the nitrogen-oxygen bond. A key characteristic of many aryl nitroso compounds is their participation in a monomer-dimer equilibrium, which can influence their reactivity and stability. In the solid state, they often exist as colorless dimers, while in solution, a temperature- and concentration-dependent equilibrium with the colored monomeric form is established. Their utility is demonstrated in various organic transformations, including cycloaddition reactions and as reagents in the synthesis of complex organic molecules.
Historical Context and Evolution of Academic Inquiry on Methyl 2-Nitrosobenzoate
While the study of aryl nitroso compounds dates back to the late 19th century, specific academic inquiry into Methyl 2-nitrosobenzoate appears to be more recent. The primary method for its synthesis involves the oxidation of its corresponding aniline (B41778) precursor, methyl anthranilate. A documented laboratory-scale synthesis utilizes a mixture of phosphoric acid, sodium tungstate (B81510) dihydrate, and hydrogen peroxide in ethanol (B145695) to oxidize methyl anthranilate, yielding Methyl 2-nitrosobenzoate. uninsubria.it
This synthetic approach is a variation of the broader methods developed for the preparation of aryl nitroso compounds, which historically include the reduction of nitroarenes or the oxidation of anilines. The evolution of research on this specific ester has been driven by the need for novel reagents in organic synthesis, leading to the exploration of its unique chemical properties.
Table 1: Synthesis of Methyl 2-Nitrosobenzoate
| Starting Material | Reagents | Solvent | Reaction Conditions | Product |
| Methyl anthranilate | Phosphoric acid (85%), Sodium tungstate dihydrate, Hydrogen peroxide (30%) | Ethanol | Stirred at 60°C for 2 hours | Methyl 2-nitrosobenzoate |
Current Research Landscape and Emerging Areas for Methyl 2-Nitrosobenzoate
The contemporary research landscape for Methyl 2-nitrosobenzoate is highlighted by its application as a specialized reagent in organic synthesis. A significant recent development, reported in 2018, established its role as an effective dehydrating agent for the conversion of aldoximes to nitriles. nitw.ac.in This transformation is a crucial process in organic chemistry for the synthesis of a wide range of valuable compounds.
The reaction proceeds under mild conditions and demonstrates the utility of Methyl 2-nitrosobenzoate as a practical synthetic tool. This discovery opens up an emerging area of research focused on exploring the full potential of this compound as a reagent for other dehydration reactions or in different organic transformations.
Table 2: Application of Methyl 2-Nitrosobenzoate in the Dehydration of Aldoximes
| Substrate | Reagent | Product |
| Aldoxime | Methyl 2-nitrosobenzoate | Nitrile |
Scope and Objectives for Advanced Scholarly Investigation of the Compound
The current body of literature on Methyl 2-nitrosobenzoate, while providing a foundation, indicates several avenues for advanced scholarly investigation. A primary objective would be to expand the understanding of its reactivity profile beyond its established role as a dehydrating agent.
Future research could focus on the following areas:
Exploration of Cycloaddition Reactions: Given that aryl nitroso compounds are known to participate in cycloaddition reactions, a systematic investigation into the behavior of Methyl 2-nitrosobenzoate in such transformations could unveil novel synthetic routes to complex heterocyclic systems.
Mechanistic Studies: Detailed mechanistic studies of its known reactions, such as the dehydration of aldoximes, would provide valuable insights into its mode of action and could lead to the optimization of reaction conditions and the expansion of its substrate scope.
Development of Novel Synthetic Applications: A broader screening of Methyl 2-nitrosobenzoate's reactivity with various functional groups could lead to the discovery of new and synthetically useful transformations.
Computational and Spectroscopic Analysis: In-depth computational studies and further spectroscopic characterization would enhance the fundamental understanding of its electronic structure and physical properties, which in turn could inform its synthetic applications.
By pursuing these objectives, the scientific community can build upon the existing knowledge and fully elucidate the synthetic potential of Methyl 2-nitrosobenzoate in modern organic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61161-26-0 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
methyl 2-nitrosobenzoate |
InChI |
InChI=1S/C8H7NO3/c1-12-8(10)6-4-2-3-5-7(6)9-11/h2-5H,1H3 |
InChI Key |
IBSXAAOLHMGYLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Nitrosobenzoate
Advanced Synthetic Strategies for the Chemical Compound
The direct synthesis of methyl 2-nitrosobenzoate presents significant challenges due to the reactivity of the nitroso group. Therefore, advanced strategies typically focus on the controlled transformation of a more stable precursor, methyl 2-nitrobenzoate (B253500). A common and effective advanced strategy involves a two-step reduction-oxidation sequence.
First, the nitro group of methyl 2-nitrobenzoate is selectively reduced to a hydroxylamine (B1172632) functionality. This transformation requires mild reducing agents to avoid over-reduction to the corresponding amine. Subsequently, the resulting methyl 2-hydroxylaminobenzoate is oxidized to the target nitroso compound. This oxidation step must also be conducted under controlled conditions to prevent further oxidation or side reactions.
A notable method for the oxidation of aryl hydroxylamines to aryl nitroso compounds employs Pyridinium Chlorochromate (PCC). This reagent is known for its ability to perform mild oxidations. The reaction is typically carried out in an organic solvent like tetrahydrofuran (B95107) (THF) at room temperature.
| Step | Reactant | Reagents and Conditions | Product |
| 1. Reduction | Methyl 2-nitrobenzoate | Mild reducing agent (e.g., catalytic transfer hydrogenation) | Methyl 2-hydroxylaminobenzoate |
| 2. Oxidation | Methyl 2-hydroxylaminobenzoate | Pyridinium Chlorochromate (PCC), THF, room temperature | Methyl 2-nitrosobenzoate |
Precursor Chemistry and Derivatization Routes to Methyl 2-Nitrosobenzoate
One approach to favor ortho-nitration involves the use of ortho-directing groups that can be later removed or transformed. However, a more direct, albeit lower-yielding, method involves the careful control of nitration conditions. Standard nitrating mixtures of concentrated nitric and sulfuric acids can produce a small amount of the ortho-isomer alongside the meta and para products. orgsyn.org Separation of these isomers is then necessary.
Alternatively, 2-nitrobenzoic acid can be synthesized and then esterified to yield methyl 2-nitrobenzoate. The nitration of benzoic acid itself can produce a mixture of isomers, with the ortho product being a minor component that can be isolated. truman.edu Subsequent esterification with methanol, typically under acidic conditions, provides the desired precursor.
Once methyl 2-nitrobenzoate is obtained, the derivatization to methyl 2-nitrosobenzoate proceeds through the formation of the hydroxylamine intermediate, as detailed in the advanced synthetic strategies.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1a. Nitration | Methyl Benzoate (B1203000) | Conc. HNO₃, Conc. H₂SO₄, controlled temperature | Mixture of methyl nitrobenzoate isomers (including ortho) |
| 1b. Esterification | 2-Nitrobenzoic Acid | Methanol, Acid catalyst (e.g., H₂SO₄), heat | Methyl 2-nitrobenzoate |
| 2. Reduction | Methyl 2-nitrobenzoate | Mild reducing agent | Methyl 2-hydroxylaminobenzoate |
| 3. Oxidation | Methyl 2-hydroxylaminobenzoate | Mild oxidizing agent (e.g., PCC) | Methyl 2-nitrosobenzoate |
Green Chemistry Approaches and Sustainable Synthetic Routes for Methyl 2-Nitrosobenzoate
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for aromatic nitro and nitroso compounds. These approaches focus on reducing hazardous waste, using safer solvents, and employing catalytic methods.
For the synthesis of the precursor, methyl 2-nitrobenzoate, a greener alternative to the traditional mixed acid nitration involves the use of a nitrating agent prepared from nitric acid and acetic anhydride (B1165640). This method can reduce the production of large quantities of acidic waste, which is a significant environmental concern with sulfuric acid-based nitrations.
In the reduction of methyl 2-nitrobenzoate to methyl 2-hydroxylaminobenzoate, several green methods have been explored for the reduction of nitroarenes in general. One such method utilizes zinc dust in a carbon dioxide/water system, which is an environmentally benign alternative to traditional reducing agents that may involve heavy metals or harsh conditions. researchgate.net Photochemical reductions have also been investigated as a green approach. beyondbenign.org
For the subsequent oxidation of methyl 2-hydroxylaminobenzoate, the use of catalytic amounts of oxidizing agents with a benign co-oxidant, such as hydrogen peroxide or molecular oxygen, represents a greener alternative to stoichiometric chromium-based reagents like PCC. pharmacyjournal.in For instance, molybdenum-based catalysts in conjunction with hydrogen peroxide have been shown to be effective for various oxidation reactions. beyondbenign.org Electrochemical oxidation also presents a sustainable pathway, avoiding the need for chemical oxidants altogether. mdpi.com
| Synthetic Step | Traditional Method | Green Alternative |
| Nitration of Benzoate Precursor | Conc. H₂SO₄ / Conc. HNO₃ | Acetic anhydride / Conc. HNO₃ |
| Reduction of Nitro Group | Metal hydrides or heavy metals | Zinc in CO₂/H₂O; Photochemical reduction |
| Oxidation of Hydroxylamine | Stoichiometric Cr(VI) reagents (e.g., PCC) | Catalytic oxidation (e.g., Mo-based catalyst with H₂O₂); Electrochemical oxidation |
Reaction Pathways and Mechanistic Investigations of Methyl 2 Nitrosobenzoate
Role of Methyl 2-Nitrosobenzoate as a Dehydrating Agent
Methyl 2-nitrosobenzoate has been identified as an effective dehydrating agent for the conversion of aldoximes to nitriles under mild conditions. This reaction proceeds efficiently in the presence of a weak base, offering a convenient method for the synthesis of a diverse range of nitriles.
Dehydration of Aldoximes to Nitriles: Substrate Scope and Reaction Conditions
The dehydration of aldoximes using methyl 2-nitrosobenzoate demonstrates broad substrate compatibility, accommodating various functional groups. The reaction is typically carried out under weak alkaline conditions and is completed in a short time, providing good to excellent yields of the corresponding nitriles. A variety of aldoximes, including aromatic, heterocyclic, and α,β-unsaturated aldoximes, have been successfully converted to their respective nitriles using this method. Notably, the process is compatible with unprotected hydroxyl and amine groups and does not induce isomerization of double bonds in α,β-unsaturated systems.
Table 1: Substrate Scope for the Dehydration of Aldoximes to Nitriles using Methyl 2-Nitrosobenzoate
| Entry | Aldoxime Substrate | Product Nitrile | Yield (%) |
|---|---|---|---|
| 1 | Benzaldoxime | Benzonitrile | 95 |
| 2 | 4-Methoxybenzaldoxime | 4-Methoxybenzonitrile | 98 |
| 3 | 4-Nitrobenzaldoxime | 4-Nitrobenzonitrile | 92 |
| 4 | 2-Naphthaldehyde oxime | 2-Naphthonitrile | 94 |
| 5 | Cinnamaldehyde oxime | Cinnamonitrile | 91 |
| 6 | 2-Furaldehyde oxime | 2-Furonitrile | 89 |
| 7 | 3-Pyridinecarboxaldehyde oxime | 3-Cyanopyridine | 90 |
| 8 | Phenylacetaldoxime | Phenylacetonitrile | 85 |
This table is a representative example based on the described substrate scope and is not exhaustive.
Mechanistic Elucidation of the Dehydration Process Catalyzed by Methyl 2-Nitrosobenzoate
While the specific mechanistic details for the dehydration of aldoximes by methyl 2-nitrosobenzoate are not extensively detailed in the provided search results, the general mechanism for aldoxime dehydration often involves the activation of the hydroxyl group of the aldoxime, facilitating the elimination of water. In enzyme-catalyzed reactions, for instance, a heme-containing enzyme can catalyze the dehydration. ebi.ac.uk In chemical dehydrations, various reagents can be employed under different conditions to achieve this transformation. organic-chemistry.orgresearchgate.netresearchgate.net It is plausible that methyl 2-nitrosobenzoate interacts with the aldoxime in a manner that makes the hydroxyl group a better leaving group, thereby promoting the formation of the nitrile.
Cycloaddition Reactions Involving Aryl Nitroso Compounds
Aryl nitroso compounds, including derivatives of methyl 2-nitrosobenzoate, are known to participate in cycloaddition reactions, most notably the hetero-Diels-Alder reaction. nih.gov
Hetero Diels-Alder Reactions with Dienophiles
The hetero-Diels-Alder (HDA) reaction involving aryl nitroso compounds as dienophiles provides a powerful tool for the synthesis of N-aryldihydro nih.govoxazines. This reaction allows for the stereospecific introduction of both a carbon-nitrogen and a carbon-oxygen bond in a single step. nih.gov The reactivity of the aryl nitroso compound is influenced by the electronic nature of the substituents on the aromatic ring. at.ua Electron-withdrawing groups tend to enhance the reactivity of the nitroso group. at.ua The reaction has been successfully carried out with a variety of dienes, and even on solid supports, which can facilitate the purification of the resulting cycloadducts.
Regioselectivity and Stereochemical Control in Nitrosoarene Cycloadditions
The regioselectivity and stereochemistry of the hetero-Diels-Alder reaction of nitrosoarenes are crucial aspects that determine the structure of the final product. researchgate.net The reaction mechanism is concerted but often involves a highly asynchronous transition state. acs.org Theoretical studies using density functional theory (DFT) have been employed to predict and rationalize the observed selectivities. acs.orgmdpi.comrsc.org The regioselectivity is influenced by a delicate balance of frontier molecular orbital (FMO) interactions, electrostatic effects, and steric factors. acs.org In many cases, the endo transition state is strongly favored over the exo alternative. acs.org The specific substitution pattern on both the nitrosoarene and the diene plays a significant role in dictating the regiochemical outcome of the cycloaddition. researchgate.net For instance, the reaction of nitrosoarenes with substituted dienes can lead to the preferential formation of one regioisomer over the other. researchgate.net
Electron Transfer and Radical Chemistry of Nitroso Compounds
The nitroso group (–N=O) possesses a unique electronic structure that allows it to engage in electron transfer processes and radical chemistry. at.ua Aromatic C-nitroso compounds can act as both nucleophiles, through the nitrogen atom's lone pair, and as electrophiles at the partially positive nitrogen atom. at.ua This dual reactivity is central to many of their chemical transformations. at.ua
Nitrosoarenes are highly reactive and can readily form reactive nitroxide radicals. at.ua The development of radical-based transformations involving nitrosoarenes has provided new avenues for the synthesis of complex nitrogen-containing molecules, such as sterically hindered secondary amines and N-heterocycles. rsc.org These reactions can proceed through various pathways, including radical additions and cascade reactions. rsc.org The C–N bond in nitrosoarenes is relatively weak, with bond dissociation energies in the range of 50–60 kcal/mol, making them susceptible to homolytic cleavage under thermal or photochemical conditions. wikipedia.org The single electron transfer mechanism is a key step in several reactions of C-nitroso compounds, leading to the formation of radical or radical ion intermediates. at.ua
Reductive Transformations Involving Methyl 2-Nitrosobenzoate
A significant reductive transformation of aryl nitroso compounds is their conversion to mono-N-methyl aromatic amines. A transition-metal-free method has been developed for this conversion, utilizing methylboronic acid in the presence of triethylphosphite. nih.govacs.orgresearchgate.net This reaction efficiently produces mono-N-methylated amines without overmethylation, which can be a challenge with other methods. nih.govacs.org The process is notable for its mild conditions, proceeding at room temperature without the need for bases, reductants, or anhydrous conditions. nih.govacs.org
This methodology has been successfully applied to a variety of nitrosoarenes, demonstrating its broad scope. nih.govacs.org Furthermore, the reaction can be extended to other alkylboronic acids, allowing for the synthesis of a range of mono-N-alkyl aromatic amines. nih.govacs.org The use of boronic acids as the alkyl source provides a versatile and practical approach for the N-alkylation of amines derived from nitroso compounds. nih.govrsc.org
The reaction is proposed to proceed through a pathway that avoids the formation of secondary amines or ammonium (B1175870) salts, which are common byproducts in other N-methylation procedures. nih.govacs.org This selectivity makes the method particularly valuable for the synthesis of pharmaceutical and agrochemical compounds where precise control of methylation is required.
The reduction of nitroso compounds, and their precursors, nitroarenes, can be achieved through various metal-free and catalyst-mediated processes.
Metal-Free Reductions:
Metal-free reduction methods offer an environmentally benign alternative to traditional metal-catalyzed reactions. acs.org One such approach involves the use of trichlorosilane (B8805176) under continuous-flow conditions, which allows for the rapid and high-yield conversion of both aromatic and aliphatic nitro compounds to their corresponding primary amines without the need for purification. nih.gov Another metal-free system utilizes tetrahydroxydiboron (B82485) (B₂(OH)₄) as the reductant and 4,4′-bipyridine as an organocatalyst, enabling the chemoselective reduction of aromatic nitro compounds at room temperature. acs.org
Catalyst-Mediated Reductions:
A wide range of catalysts have been developed for the reduction of nitro and nitroso compounds. These include systems based on both noble and non-noble metals. For instance, cobalt corroles have been shown to effectively mediate the homogeneous hydrogenation of nitroarenes to anilines. nih.gov The reduction of nitroarenes can also be mediated by organomagnesium and organozinc reagents, as well as through single-electron transfer processes. nih.gov
The reduction of nitroarenes often proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. unimi.it The specific product obtained can sometimes be controlled by the reaction conditions and the catalyst used. For example, photocatalytic strategies using bismuth porphyrin metal-organic frameworks can selectively produce azoxy-, azo-, and hydrazo-compounds from nitroarenes by adjusting parameters like time and atmosphere. researchgate.net
The choice of reducing agent is also crucial. Common reductants include sodium borohydride, hydrazine (B178648) hydrate, and various alcohols in combination with bases. unimi.it The development of efficient and selective catalytic systems for the reduction of nitro and nitroso compounds remains an active area of research, driven by the importance of amines in various chemical industries. researchgate.netsemanticscholar.org
Other Significant Chemical Transformations and Reactivities of Methyl 2-Nitrosobenzoate
A notable reaction of aryl nitroso compounds is their chemoselective ligation with sulfinic acids. researchgate.netamanote.com This reaction, which has been known for over a century, was transformed into a highly efficient process that proceeds rapidly in aqueous conditions to form stable sulfonamide adducts. nih.gov The key to this improved reactivity is the incorporation of an electrophilic center in the ortho-position of the nitroso-benzene derivative, which traps the initially formed unstable adduct. nih.gov
This ligation reaction is highly selective for sulfinic acids, even in the presence of other nucleophilic residues like thiols. nih.gov While thiols can react with C-nitroso compounds to form an unstable sulfenamide (B3320178) adduct, this intermediate can be cleaved by a second thiol. nih.gov This selectivity makes nitroso-based probes valuable tools for detecting protein sulfinylation, a post-translational modification where a cysteine residue is oxidized to sulfinic acid. researchgate.netnih.gov
The reaction has been utilized to develop chemical probes for labeling and detecting protein sulfinic acids in biological systems. nih.gov For example, a nitroso-biotin probe (NO-Bio) was designed to selectively label protein-SO₂H, allowing for the detection of global increases in protein sulfinylation under oxidative stress conditions. nih.gov The resulting sulfonamide linkage is stable, enabling further analysis and characterization. acs.org
Computational Chemistry in Reaction Mechanism Studies
Computational chemistry serves as a crucial tool in modern chemical research, providing insights that are often difficult or impossible to obtain through experimental means alone. By modeling chemical systems at the atomic and electronic levels, researchers can predict molecular structures, energies, and properties, thereby unraveling complex reaction mechanisms.
Quantum Chemical Calculations for Elucidating Transition States and Intermediates
Quantum chemical calculations are fundamental to understanding the transient species that govern the course of a chemical reaction. These methods, rooted in the principles of quantum mechanics, allow for the precise characterization of transition states and intermediates, which are critical for a complete description of a reaction pathway.
While direct computational studies on methyl 2-nitrosobenzoate are not extensively documented in publicly available literature, the methodologies applied to analogous compounds like nitrobenzene (B124822) provide a framework for understanding how such investigations would be approached. For instance, methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are employed to study the electronic structure and potential energy surfaces of nitroaromatic compounds. researchgate.netnih.gov These high-level calculations are essential for accurately describing the electronic rearrangements that occur during a reaction, particularly for identifying the geometry and energy of transition states—the fleeting molecular configurations that represent the energy maximum along a reaction coordinate.
The identification of intermediates, which are short-lived but stable species formed during a multi-step reaction, is another key aspect of these studies. By calculating the potential energy surface, researchers can locate energy minima corresponding to these intermediates, providing valuable information about stepwise reaction mechanisms.
Density Functional Theory (DFT) Applications in Analyzing Reaction Pathways and Energetics
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to explore the reaction pathways and energetics of organic molecules, including those related to methyl 2-nitrosobenzoate.
For example, in studies of related nitroso compounds, DFT has been used to investigate reaction mechanisms, solvent effects, and the nucleophilic character of the nitroso group. researchgate.net Such calculations can predict whether a reaction will proceed through a concerted mechanism (where all bond-making and bond-breaking occurs in a single step) or a stepwise mechanism involving one or more intermediates. researchgate.net The energetic data obtained from DFT calculations are crucial for understanding the kinetics and thermodynamics of a reaction, providing a quantitative picture of the factors that control the reaction rate and product distribution.
The table below illustrates the type of data that can be generated from DFT calculations for a hypothetical reaction of methyl 2-nitrosobenzoate, based on common practices in the field.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactant | B3LYP/6-31G | 0.0 | C-N bond length: 1.45 Å |
| Transition State 1 | B3LYP/6-31G | +25.3 | Partially formed C-O bond: 1.98 Å |
| Intermediate | B3LYP/6-31G | +5.2 | N-O bond length: 1.35 Å |
| Transition State 2 | B3LYP/6-31G | +18.7 | Breaking C-N bond: 2.10 Å |
| Product | B3LYP/6-31G* | -15.8 | C=O bond length: 1.21 Å |
This is a hypothetical data table for illustrative purposes.
By analyzing the energetics, researchers can identify the rate-determining step of the reaction, which is the step with the highest activation energy. Furthermore, DFT can be used to study the influence of substituents on the reactivity of the molecule, providing insights that are valuable for designing new synthetic routes.
Advanced Spectroscopic and Computational Characterization of Methyl 2 Nitrosobenzoate
Spectroscopic Techniques for Structural and Electronic Elucidation
The comprehensive characterization of a molecule such as methyl 2-nitrosobenzoate relies on a suite of spectroscopic techniques. Each method provides a unique piece of the puzzle, from the connectivity of atoms and the nature of functional groups to the electronic structure and three-dimensional arrangement in the solid state.
NMR spectroscopy is the cornerstone of chemical structure determination. For methyl 2-nitrosobenzoate, ¹H and ¹³C NMR would be indispensable. ¹H NMR would reveal the number of unique proton environments, their chemical shifts indicating the electronic environment, and coupling patterns (splitting) revealing neighboring protons. The aromatic protons would show complex splitting patterns, while the methyl ester protons would appear as a singlet. ¹³C NMR would similarly identify all unique carbon atoms, including the carbonyl and methyl carbons of the ester group and the distinct carbons of the aromatic ring. Advanced 2D NMR techniques could further confirm the precise connectivity.
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The FT-IR spectrum of methyl 2-nitrosobenzoate would be expected to show characteristic absorption bands for its key functional groups. These would include a strong C=O stretching vibration for the ester, N=O stretching for the nitroso group, C-O stretching bands, and various C-H and C=C stretching and bending vibrations associated with the aromatic ring and the methyl group. The precise frequencies of these vibrations provide a unique "fingerprint" for the molecule.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic nitroso compounds are known to have characteristic electronic transitions. The spectrum of methyl 2-nitrosobenzoate would likely display π → π* transitions at shorter wavelengths, associated with the conjugated aromatic system, and a weaker n → π* transition at a longer wavelength, characteristic of the nitroso group's non-bonding electrons being promoted to an anti-bonding π* orbital.
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique specific to molecules with unpaired electrons (paramagnetic species), such as radicals. As methyl 2-nitrosobenzoate is a stable, closed-shell molecule, it is diamagnetic and would not be expected to produce an EPR signal. However, EPR could be a powerful tool to study any radical intermediates that might be formed during its chemical reactions or upon irradiation.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would provide a highly accurate mass for the molecular ion of methyl 2-nitrosobenzoate, confirming its chemical formula. Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum would show a pattern of fragment ions that offers valuable clues about the molecule's structure and the relative stability of its chemical bonds. General fragmentation patterns for nitrosamines often involve the loss of the NO radical. nih.gov
Theoretical Chemistry Approaches to Molecular Properties and Energetics of Methyl 2-Nitrosobenzoate
Theoretical chemistry provides a powerful lens through which the molecular properties and energetics of "Benzoic acid, 2-nitroso-, methyl ester," also known as Methyl 2-nitrosobenzoate, can be meticulously investigated. By employing sophisticated computational methodologies, researchers can predict and understand the behavior of this molecule at an atomic level, offering insights that complement and guide experimental studies.
Ab Initio and Density Functional Theory (DFT) for Ground State Molecular Structure
The determination of the ground state molecular structure is the foundational step in the computational characterization of Methyl 2-nitrosobenzoate. Ab initio and Density Functional Theory (DFT) are the cornerstones of these investigations, enabling the precise calculation of geometric parameters such as bond lengths, bond angles, and dihedral angles.
Ab initio methods, rooted in the fundamental principles of quantum mechanics, solve the electronic Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. For a molecule like Methyl 2-nitrosobenzoate, a balance between computational cost and accuracy is crucial.
Density Functional Theory (DFT) has emerged as a highly popular and effective alternative, offering a remarkable balance of accuracy and computational efficiency. DFT methods calculate the electron density of a system to determine its energy and other properties. The choice of the exchange-correlation functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ) is critical in obtaining reliable structural data. For aromatic nitroso compounds, it is important to select a functional that can accurately describe the electronic effects of the nitroso and ester groups on the benzene (B151609) ring.
The geometry optimization process involves finding the minimum energy conformation of the molecule on its potential energy surface. This process for Methyl 2-nitrosobenzoate would likely reveal a planar or near-planar arrangement of the benzene ring, with the nitroso and methyl ester groups adopting specific orientations to minimize steric hindrance and maximize electronic stabilization. The planarity is influenced by the conjugation between the aromatic π-system and the substituents. The internal rotation of the methyl ester and nitroso groups would be key conformational variables to explore.
While specific computational studies on Methyl 2-nitrosobenzoate are not abundant in the literature, the methodologies are well-established. For instance, DFT calculations on related molecules like methyl benzoate (B1203000) and nitrobenzene (B124822) have provided highly accurate structural parameters that are in excellent agreement with experimental data.
Table 1: Representative Theoretical Methods for Geometry Optimization
| Method | Description | Basis Set Example |
|---|---|---|
| Hartree-Fock (HF) | A fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | 6-31G* |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that adds electron correlation effects to the HF theory. | cc-pVDZ |
Thermochemical Calculations: Enthalpy of Formation, Entropy, and Gibbs Energy
Thermochemical properties, such as the enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°), are crucial for understanding the stability and reactivity of Methyl 2-nitrosobenzoate. These quantities can be reliably predicted using high-level ab initio and DFT methods.
The standard enthalpy of formation can be calculated using several approaches, including atomization energies and isodesmic reactions. The atomization energy method involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms in their standard states. Isodesmic reactions, which involve a formal reaction where the number and types of bonds are conserved, often lead to more accurate results due to the cancellation of systematic errors in the calculations.
For instance, while direct experimental thermochemical data for Methyl 2-nitrosobenzoate is scarce, the enthalpy of formation for the related compound, methyl benzoate, has been a subject of study. A reliable experimental value for the gas-phase standard molar enthalpy of formation of methyl benzoate is approximately -276.1 ± 4.0 kJ mol⁻¹. Computational studies on similar compounds aim to reproduce such experimental data to validate their theoretical models.
The calculation of standard entropy involves determining the translational, rotational, vibrational, and electronic contributions to the total entropy. These are typically calculated from the optimized molecular geometry and the computed vibrational frequencies. The Gibbs free energy is then derived from the enthalpy and entropy using the equation ΔG° = ΔH° - TΔS°.
The stability of C-nitroso compounds is a topic of significant interest. Aromatic C-nitroso compounds are known to exist in a monomer-dimer equilibrium. Computational studies on nitrosobenzene (B162901) have shown that the dimerization to form azodioxy dimers is thermodynamically favorable in the gas phase. The relative stability of the monomer versus the dimer for Methyl 2-nitrosobenzoate would be a key aspect to investigate through thermochemical calculations.
Table 2: Key Thermochemical Properties and Computational Approaches
| Property | Description | Computational Method |
|---|---|---|
| Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. | G3, G4, CBS-QB3, Isodesmic Reactions |
| Standard Entropy (S°) | A measure of the randomness or disorder of a system. | Calculated from vibrational, rotational, and translational partition functions. |
Electronic Structure Analysis and Noncovalent Interactions
The electronic structure of Methyl 2-nitrosobenzoate governs its reactivity and intermolecular interactions. Computational methods provide a wealth of information about the distribution of electrons within the molecule, including orbital energies, charge distributions, and the nature of chemical bonds.
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For Methyl 2-nitrosobenzoate, the HOMO is likely to be a π-orbital delocalized over the benzene ring and the nitroso group, while the LUMO is expected to be a π*-orbital with significant contributions from the nitroso and carbonyl groups.
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution, hybridization, and delocalization of electron density. It can quantify the interactions between filled and vacant orbitals, providing insights into hyperconjugative and resonance effects. In Methyl 2-nitrosobenzoate, NBO analysis would reveal the extent of electron delocalization from the benzene ring to the electron-withdrawing nitroso and methyl ester groups.
Noncovalent interactions (NCIs) play a crucial role in the solid-state packing and solution-phase behavior of molecules. For Methyl 2-nitrosobenzoate, potential NCIs include hydrogen bonding (if co-crystallized with a hydrogen bond donor), π-π stacking between aromatic rings, and van der Waals forces. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCI) index can be used to visualize and quantify these weak interactions. Studies on similar molecules, such as methyl 4-hydroxy-3-nitrobenzoate, have revealed intricate networks of hydrogen bonds and π-stacking interactions that dictate their crystal structures. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Computational methods can provide detailed predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies, which can be compared with experimental spectra to confirm the molecular structure and assign spectral features.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. The accuracy of the predicted shifts depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM). For Methyl 2-nitrosobenzoate, the electron-withdrawing nature of the nitroso and methyl ester groups would significantly influence the chemical shifts of the aromatic protons and carbons.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization calculations. These frequencies correspond to the normal modes of vibration of the molecule. The predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The infrared (IR) and Raman intensities can also be computed, allowing for the generation of theoretical spectra. For Methyl 2-nitrosobenzoate, characteristic vibrational modes would include the N=O stretching of the nitroso group, the C=O stretching of the ester, and various vibrations associated with the substituted benzene ring. For aromatic nitroso compounds, the N=O stretching vibration typically appears in the range of 1495-1511 cm⁻¹. updatepublishing.com
Table 3: Predicted Spectroscopic Data for a Hypothetical Conformer of Methyl 2-Nitrosobenzoate (Illustrative) Note: This table is for illustrative purposes only and is not based on actual calculated data for Methyl 2-nitrosobenzoate.
| Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (aromatic) | 7.5 - 8.2 ppm |
| ¹³C NMR Chemical Shift (C=O) | ~165 ppm |
| IR Frequency (N=O stretch) | ~1500 cm⁻¹ |
Research on Derivatives and Analogs of Methyl 2 Nitrosobenzoate
Synthesis and Reactivity of Substituted Methyl 2-Nitrosobenzoates
The synthesis of nitrosoarenes can be challenging due to their reactivity and potential for dimerization. wikipedia.org However, several methods developed for the synthesis of substituted nitrosoarenes could theoretically be applied to the preparation of methyl 2-nitrosobenzoate derivatives.
Synthesis:
Common synthetic routes to nitrosoarenes involve the oxidation of corresponding anilines or hydroxylamines, or the reduction of nitroarenes. For a substituted methyl 2-nitrosobenzoate, a potential synthetic pathway could start from a substituted methyl 2-aminobenzoate (B8764639) (methyl anthranilate).
A generalized synthetic approach is presented in the table below:
| Starting Material | Reagent | Product | Notes |
| Substituted Methyl 2-Aminobenzoate | Caro's acid (H₂SO₅) or other peroxy acids | Substituted Methyl 2-Nitrosobenzoate | This is a common method for the oxidation of anilines to nitroso compounds. The reaction conditions need to be carefully controlled to avoid over-oxidation to the nitro compound. |
| Substituted Methyl 2-Nitrobenzoate (B253500) | Mild reducing agents (e.g., SnCl₂/HCl, NaBH₄ with catalysts) | Substituted Methyl 2-Nitrosobenzoate | Partial reduction of the nitro group is required, which can be difficult to control and may yield a mixture of products, including the corresponding aniline (B41778). |
The introduction of substituents on the benzene (B151609) ring can influence the choice of synthetic method and the stability of the resulting nitroso compound. Electron-donating groups may facilitate the oxidation of the amino group, while electron-withdrawing groups can make the reduction of the nitro group more manageable.
Reactivity:
Nitrosoarenes are known for their diverse reactivity, often participating in cycloaddition reactions, condensations with active methylene (B1212753) compounds, and acting as ligands for transition metals. wikipedia.org Substituted methyl 2-nitrosobenzoates would be expected to exhibit similar reactivity, influenced by the nature and position of the substituents.
Key reactive features include:
Dimerization: Nitrosoarenes exist in a monomer-dimer equilibrium. The monomer is typically a blue or green species, while the dimer is colorless or pale yellow. wikipedia.org The position of this equilibrium is influenced by steric and electronic factors of the substituents.
Diels-Alder Reactions: The nitroso group can act as a dienophile in [4+2] cycloaddition reactions.
Condensation Reactions: They can react with anilines to form azoxybenzenes.
Reduction: The nitroso group is readily reduced to an amino group.
The reactivity of substituted methyl 2-nitrosobenzoates would be a subject of interest for synthetic chemists looking to create complex molecular architectures.
Design and Exploration of Methyl 2-Nitrosobenzoate Scaffolds in Bioactive Molecules
While there is no specific mention of a "methyl 2-nitrosobenzoate" scaffold in the reviewed literature on bioactive molecules, the broader classes of nitrosoarenes and nitroaromatics have been explored for their biological activities. These explorations provide a framework for postulating the potential of a methyl 2-nitrosobenzoate scaffold.
Nitroaromatic compounds, which are precursors to and products of nitrosoarene metabolism, are present in a number of pharmaceuticals and are known to possess a wide range of biological activities. nih.gov For instance, the nitroimidazole scaffold is a key component in several antibacterial and anticancer drugs. nih.gov The biological activity of these compounds is often linked to the reductive activation of the nitro group to form reactive nitroso and hydroxylamino intermediates.
The potential for a methyl 2-nitrosobenzoate scaffold in bioactive molecules could be envisioned in several areas:
Prodrugs: The nitroso group could be designed to be reduced in specific physiological environments, such as hypoxic tumor cells, to release an active drug molecule.
Enzyme Inhibitors: The electrophilic nature of the nitroso group might allow it to interact with nucleophilic residues in the active sites of enzymes.
Signaling Molecules: Some nitroso compounds are known to release nitric oxide (NO), a key signaling molecule in various physiological processes.
The design of bioactive molecules based on this scaffold would require careful consideration of the substituents on the aromatic ring to modulate properties such as solubility, stability, and biological target affinity. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, is a well-established concept in drug discovery and could be relevant in the design of substituted methyl 2-nitrosobenzoate analogs. nih.gov
Comparative Studies with Isomeric Methyl Nitrobenzoates and Related Nitrosoarenes
A comparative analysis of methyl 2-nitrosobenzoate with its isomeric nitrobenzoates and other nitrosoarenes highlights the unique chemical properties conferred by the nitroso group and its position on the benzene ring.
Comparison with Isomeric Methyl Nitrobenzoates:
The isomeric methyl nitrobenzoates (ortho, meta, and para) are well-characterized compounds. The primary difference between these isomers and methyl 2-nitrosobenzoate lies in the oxidation state of the nitrogen atom (-NO vs. -NO₂).
| Compound | Functional Group | Key Properties |
| Methyl 2-Nitrobenzoate | Nitro (-NO₂) | A stable, clear yellow to orange-brownish liquid used as a chemical intermediate. guidechem.com |
| Methyl 3-Nitrobenzoate | Nitro (-NO₂) | A solid at room temperature, often synthesized by the nitration of methyl benzoate (B1203000). orgsyn.org |
| Methyl 4-Nitrobenzoate | Nitro (-NO₂) | A solid with distinct spectroscopic properties from the other isomers. |
| Methyl 2-Nitrosobenzoate | Nitroso (-NO) | Expected to be a reactive, colored compound existing in a monomer-dimer equilibrium. wikipedia.org |
The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming substituents primarily to the meta position. aiinmr.com In contrast, the nitroso group, while also electron-withdrawing, can exhibit a broader range of chemical reactivity, including participation in pericyclic reactions.
Comparison with Related Nitrosoarenes:
The properties of methyl 2-nitrosobenzoate can be inferred by comparison with simpler nitrosoarenes like nitrosobenzene (B162901).
| Compound | Structure | Key Features |
| Nitrosobenzene | C₆H₅NO | The prototypical nitrosoarene, it is a green solid that exists in equilibrium with its pale yellow dimer. It is a versatile reagent in organic synthesis. wikipedia.org |
| Methyl 2-Nitrosobenzoate | C₈H₇NO₃ | The presence of the ortho-methyl ester group is expected to sterically and electronically influence the properties of the nitroso group, potentially affecting the monomer-dimer equilibrium and its reactivity in cycloaddition reactions. |
The electronic interplay between the ester and nitroso groups in the ortho position would be a key determinant of the chemical behavior of methyl 2-nitrosobenzoate. The electron-withdrawing nature of the methyl ester group would likely influence the electrophilicity of the nitroso group.
Advanced Applications in Chemical Synthesis and Catalysis
Methyl 2-Nitrosobenzoate as a Reagent in Complex Molecule Synthesis6.2. Catalytic Roles of Methyl 2-Nitrosobenzoate and its Derivatives in Organic Transformations6.3. Development of Green and Sustainable Synthetic Methodologies Utilizing Methyl 2-Nitrosobenzoate
Additionally, a table of all compound names mentioned in the article cannot be generated as no related compounds could be discussed in context.
Interdisciplinary Research with Chemical Biology
Molecular Interactions of 2-Nitrosobenzoate Moieties with Biological Systems
Research on similar methyl benzoate (B1203000) derivatives has shown that they can interact with proteins, such as bovine serum albumin (BSA). These interactions often occur within hydrophobic pockets of the protein, potentially involving specific amino acid residues like tryptophan. nih.gov The binding can lead to phenomena such as fluorescence quenching, indicating a close association between the small molecule and the protein. nih.gov While direct studies on methyl 2-nitrosobenzoate are specific, the principles derived from related structures suggest that it could engage with biomacromolecules through a combination of hydrophobic interactions and specific hydrogen bonding, potentially influencing their structure and function. nih.gov The reactivity of the nitroso group also makes it a candidate for covalent interactions with nucleophilic residues on proteins, a characteristic feature of many biologically active nitroso compounds.
Biocatalytic Transformations and Enzymatic Reactions Involving Nitroso Compounds
Enzymatic systems play a crucial role in the metabolism and transformation of nitroso and related nitroaromatic compounds. These processes are central to understanding the compound's biological fate and potential for biocatalytic applications.
Microbial systems have evolved diverse strategies to degrade nitroaromatic compounds, which are structurally related to nitroso compounds. nih.govcswab.org In many of these pathways, the nitro group undergoes a stepwise reduction, with the corresponding nitroso derivative being a key intermediate. nih.govresearchgate.net Anaerobic bacteria, for instance, can reduce a nitro group through nitroso and hydroxylamino intermediates to form amines. nih.gov This reductive pathway is a common initial step in the breakdown of many nitroaromatic pollutants. researchgate.net
Aerobic bacteria employ different strategies, often involving oxygenase enzymes. nih.gov Dioxygenases can introduce two hydroxyl groups onto the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.gov Alternatively, monooxygenases can catalyze a similar removal. nih.gov Another aerobic strategy involves an initial reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, priming the aromatic ring for cleavage. nih.gov Given these established pathways, "Benzoic acid, 2-nitroso-, methyl ester" is a plausible intermediate in the microbial degradation of its parent nitro compound, methyl 2-nitrobenzoate (B253500).
Below is an interactive table summarizing microbial strategies for the degradation of nitroaromatic compounds.
| Degradation Strategy | Microbial Group | Key Enzymes/Process | Intermediate States |
| Anaerobic Reduction | Anaerobic Bacteria (e.g., Desulfovibrio, Clostridium) | Nitroreductases | Nitroso, Hydroxylamine, Amine |
| Aerobic Dioxygenation | Aerobic Bacteria | Dioxygenases | Dihydroxylated Ring |
| Aerobic Monooxygenation | Aerobic Bacteria | Monooxygenases | Hydroxylated Ring |
| Aerobic Partial Reduction | Aerobic Bacteria (e.g., Pseudomonas) | Reductases, Rearrangement Enzymes | Hydroxylamine, Hydroxylated Aromatics |
| Hydride Addition | Aerobic Bacteria | Hydride Transferases | Hydride-Meisenheimer Complex |
The enzymatic machinery for adding and removing nitro groups is a subject of significant research. Enzyme-mediated nitration offers a sustainable and highly selective alternative to traditional chemical methods. jetir.org A notable example is the cytochrome P450 enzyme TxtE, which can introduce a nitro group onto aromatic substrates like L-tryptophan using both oxygen and nitric oxide. jetir.org Such enzymatic processes highlight the biological potential for the synthesis of nitroaromatic and, by extension, nitrosoaromatic compounds. jetir.orgserdp-estcp.mil
Conversely, biological systems also possess denitrase activity, capable of reversing nitration. nih.gov Cellular denitration has been observed in a wide range of tissues and cells, suggesting it is a ubiquitous process. nih.gov This activity can remove nitro groups from nitrated biomolecules, such as nitrated cyclooxygenase (NO₂COX-1), restoring their original structure. nih.gov The existence of both nitrating and denitrating enzymes indicates a dynamic biological regulation of nitro-containing molecules, which could potentially involve nitroso intermediates.
Exploration of Nitroso Compound Scaffolds in Chemical Biology Probes
The unique reactivity of the nitroso group makes it an attractive scaffold for the design of chemical probes to study biological systems. nih.gov These probes are engineered to report on specific biological events or to release bioactive molecules in a controlled manner.
One major application is in the development of bioorthogonal fluorescence "turn-on" probes. nih.gov These probes often utilize the Diels-Alder reaction between a nitroso-modified fluorophore and a diene-tagged biomolecule. The resulting cycloadduct can then undergo a photochemical or spontaneous transformation into a highly fluorescent product. nih.gov This strategy allows for the selective labeling and visualization of specific proteins or organelles in living cells with high signal-to-noise ratios. nih.gov
Another significant use of the nitroso scaffold is in the creation of photo-releasers for nitric oxide (NO), a critical signaling molecule. chemrxiv.org Researchers have developed BODIPY dyes containing an N-nitroso moiety that can release NO upon exposure to light. chemrxiv.org This light-dependent release allows for precise spatial and temporal control over NO delivery, enabling detailed studies of its physiological and pathological roles, such as in platelet activation. chemrxiv.org
This table summarizes the applications of nitroso scaffolds in chemical biology.
| Probe Type | Scaffold Feature | Mechanism of Action | Application |
| Fluorescence Turn-On Probe | ortho-Nitrosoaryl | Bioorthogonal nitroso-diene Diels-Alder reaction followed by rearrangement. | Selective labeling and imaging of proteins and organelles in live cells. nih.gov |
| Nitric Oxide (NO) Photo-releaser | N-Nitroso moiety on a fluorophore (e.g., BODIPY) | Photoinduced cleavage of the N-NO bond. | Light-controlled delivery of NO for studying its biological functions. chemrxiv.org |
Future Directions and Emerging Research Avenues
Advancements in High-Throughput Screening for New Reactivities of Methyl 2-Nitrosobenzoate
High-throughput screening (HTS) is a powerful methodology for rapidly evaluating a large number of chemical reactions, making it an ideal tool for discovering novel transformations of methyl 2-nitrosobenzoate. nih.gov The application of HTS can accelerate the identification of new catalysts, reaction partners, and optimal conditions, moving beyond classical discovery methods.
The core of HTS involves the use of automated platforms, miniaturization of reactions (often in microplates), and sensitive detection systems. technologynetworks.comnih.gov For methyl 2-nitrosobenzoate, this could involve screening its reactivity against vast libraries of diverse compounds to uncover unprecedented chemical transformations. Fluorescence-based assays, known for their high sensitivity and suitability for automation, could be developed to detect the formation of new products or the consumption of the starting material. nih.gov Techniques like fluorescence correlation spectroscopy or time-resolved energy transfer could be adapted for this purpose. nih.gov
Furthermore, affinity chromatography and surface plasmon resonance are HTS-compatible technologies that could be employed to study the binding interactions of methyl 2-nitrosobenzoate with various substrates or catalysts, providing valuable data for designing new reactions. nih.gov By systematically screening thousands of reaction variables, HTS can rapidly map the reactivity landscape of methyl 2-nitrosobenzoate, revealing new synthetic pathways that would be time-consuming to find through traditional, hypothesis-driven experimentation. nih.gov
Table 1: Potential HTS Technologies for Exploring Methyl 2-Nitrosobenzoate Reactivity
| HTS Technology | Application for Methyl 2-Nitrosobenzoate | Potential Outcome |
|---|---|---|
| Automation & Miniaturization | Screening against large, diverse chemical libraries in microplate format. | Rapid identification of novel reaction partners and "hit" compounds. |
| Fluorescence-Based Assays | Development of specific assays to detect product formation or substrate consumption. | Quantitative data on reaction efficiency and kinetics for a wide range of conditions. |
| Affinity Chromatography | Immobilizing the compound to screen for binding partners (e.g., catalysts, enzymes). | Discovery of new catalysts or biocatalysts for selective transformations. |
| Surface Plasmon Resonance (SPR) | Studying real-time binding kinetics with potential reactants or catalysts. | Detailed understanding of molecular interactions and binding affinities. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes with increasing accuracy. chemcopilot.com These technologies can analyze vast datasets of known chemical reactions to identify patterns that are not obvious to human researchers. hilarispublisher.com For methyl 2-nitrosobenzoate, AI/ML models can be trained on data from nitroso compounds and related functional groups to predict its behavior in novel, untested reactions.
Development of Advanced Computational Models for Complex Systems Involving Methyl 2-Nitrosobenzoate
Alongside experimental and data-driven approaches, advanced computational models provide a molecular-level understanding of the reactivity of methyl 2-nitrosobenzoate. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, map potential energy surfaces, and identify transition states. nih.gov This allows researchers to understand why certain reactions are favored over others by calculating the energetic barriers (activation energies) for different pathways.
For complex reaction systems, these computational models can elucidate the roles of solvents, catalysts, and substituent effects on the reactivity of the nitroso group. For example, modeling the [3+2] cycloaddition reactions, a common transformation for related compounds, can predict the regioselectivity and stereoselectivity of the process with high accuracy. nih.gov
These theoretical investigations can also predict the spectroscopic properties (e.g., NMR, IR spectra) of potential products and intermediates, aiding in their experimental identification. As computational power increases, it becomes feasible to model increasingly complex and realistic systems, providing insights that are difficult or impossible to obtain through experiment alone. The synergy between computational modeling, HTS, and AI will create a powerful feedback loop where predictions are tested experimentally, and the results are used to refine the predictive models further.
Sustainable Production and Utilization Strategies for Methyl 2-Nitrosobenzoate in Industrial and Academic Settings
The principles of green chemistry are becoming central to modern chemical synthesis, focusing on minimizing waste, reducing energy consumption, and using less hazardous substances. Future research on methyl 2-nitrosobenzoate will undoubtedly focus on developing more sustainable methods for its production and use.
Traditional synthetic methods often rely on harsh reagents and produce significant waste. google.com A key area of research will be the development of greener synthetic routes. This could involve replacing conventional reagents with more environmentally benign alternatives, such as using acetic anhydride (B1165640) instead of sulfuric acid as a catalyst in nitration steps to reduce acidic waste. google.com Another approach is to explore catalytic systems that allow for high efficiency and selectivity under milder reaction conditions, thereby lowering energy input. researchgate.net
The adoption of flow chemistry represents another significant step towards sustainability. Continuous flow reactors offer superior heat and mass transfer, improved safety, and the potential for easier scale-up compared to traditional batch processes. Integrating catalytic systems within flow reactors can lead to highly efficient and automated production processes. Furthermore, research into biocatalysis, using enzymes to perform specific chemical transformations, could offer a highly selective and environmentally friendly route to synthesizing or modifying methyl 2-nitrosobenzoate, operating under mild conditions in aqueous media.
Q & A
What are the optimal reaction conditions for synthesizing and reacting 2-nitroso benzoic acid derivatives?
Basic Question
Methodological Answer:
The synthesis and reactivity of 2-nitroso benzoic acid derivatives depend on solvent systems, reaction time, and substituent effects. For example, reactions with sulfinic acids (RSO₂⁻) in ACN/PBS (1:1, pH 7.0) at room temperature for 1 hour yield stable adducts (e.g., nitroso-sulfinic acid ligation products) . To optimize yields:
- Solvent Choice: Aqueous/organic mixtures (e.g., ACN/PBS) balance solubility and reaction kinetics.
- pH Control: Neutral pH (7.0) minimizes undesired protonation of reactive intermediates.
- Substituent Screening: Systematic testing of R³ groups (e.g., electron-withdrawing vs. donating) in the nitroso benzoate scaffold can enhance reactivity. Refer to yield tables comparing substituent effects for prioritization .
How do substituents on the nitroso benzoate scaffold influence chemoselectivity in sulfinic acid ligation?
Advanced Question
Methodological Answer:
Substituents at the R³ position (e.g., methyl, nitro, or halogens) modulate electron density at the nitroso group, affecting its electrophilicity and selectivity. For example:
- Electron-Withdrawing Groups (EWGs): Increase nitroso reactivity toward sulfinic acids but may promote side reactions (e.g., oxidation of thiols) .
- Steric Effects: Bulky substituents reduce accessibility to the nitroso site, lowering yields .
Experimental Design: - Compare reaction outcomes using a matrix of substituents (e.g., Entries 1–7 in ’s table).
- Validate selectivity via LC-MS or NMR to detect side products (e.g., disulfides from cysteine oxidation) .
What strategies mitigate side reactions during sulfenic acid detection using 2-nitroso benzoic acid probes?
Advanced Question
Methodological Answer:
Nitroso derivatives can oxidize thiols (e.g., cysteine) to disulfides, confounding results. To address this:
- Pre-blocking Reduced Thiols: Treat samples with N-ethylmaleimide (NEM) before adding nitroso probes to block free thiols .
- Control Experiments: Include negative controls (e.g., probes without nitroso groups) to distinguish specific labeling from background oxidation.
- MS Validation: Use stable isotope labeling (e.g., SILAC) to quantify sulfenic acid adducts vs. nonspecific modifications .
How can chemoselectivity be ensured in biological systems for nitroso-based ligation reactions?
Advanced Question
Methodological Answer:
The Sulfenic Acid-Nitroso Ligation (SNL) reaction is selective under controlled conditions:
- Probe Design: Use biotinylated 2-nitroso terephthalic acid (NO-Bio) for affinity purification, reducing interference from non-target nucleophiles .
- pH and Redox Buffers: Maintain physiological pH (7.4) and include reductants (e.g., ascorbate) to suppress probe auto-oxidation.
- Competition Assays: Test reactivity against other nucleophiles (e.g., amines, hydroxyls) to confirm sulfenic acid specificity .
What analytical techniques are recommended for characterizing nitroso benzoate derivatives?
Basic Question
Methodological Answer:
- Spectroscopy:
- Chromatography:
- Reference Data: Cross-check with NIST spectral databases for validation .
How should conflicting yield data from substituent studies be systematically analyzed?
Advanced Question
Methodological Answer:
Contradictions in yield trends (e.g., lower yields with EWGs despite higher reactivity) require multi-factor analysis:
- Statistical Modeling: Apply multivariate regression to correlate substituent properties (Hammett σ, steric parameters) with yields .
- Mechanistic Studies: Use DFT calculations to model transition states and identify rate-limiting steps (e.g., nitroso activation energy).
- Error Sources: Check for experimental variability (e.g., moisture sensitivity, incomplete purification) via replicate trials .
What are the implications of nitroso ester stability in long-term storage?
Basic Question
Methodological Answer:
Nitroso esters are prone to hydrolysis and dimerization. For storage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
